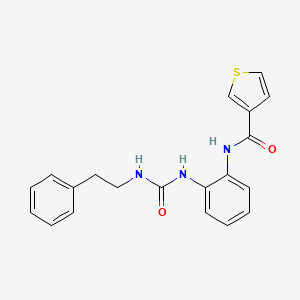![molecular formula C13H11N3OS3 B2601205 1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207054-19-0](/img/structure/B2601205.png)
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea” is a complex organic molecule. It contains a benzo[d]thiazole ring, which is a type of heterocyclic compound. This ring is substituted with a methylthio group at the 6-position and a urea group at the 1-position. The urea group is further substituted with a thiophene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several key features, including the aromatic benzo[d]thiazole and thiophene rings, the polar urea group, and the sulfur-containing methylthio group . These features could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s used . The presence of the urea group could make it a potential hydrogen bond donor or acceptor, while the sulfur atoms in the methylthio and thiophene groups could be involved in various types of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar urea group and the aromatic rings could affect its solubility, while the sulfur atoms could influence its reactivity .科学的研究の応用
Chemical Synthesis and Characterization
1-(6-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea derivatives have been the focus of extensive research for their potential applications in various fields. Shankar et al. (2017) synthesized a series of novel derivatives, assessing their anti-microbial activity and cytotoxicity. The compounds demonstrated promising anti-microbial activity against selected bacterial strains and fungal pathogens, and also exhibited significant cytotoxicity against certain cancer cell lines, indicating their potential as therapeutic agents (Shankar et al., 2017). Similarly, Ermiş and Durmuş (2020) developed novel thiophene-benzothiazole derivative compounds, which were characterized through various spectroscopic techniques and assessed for their solvent effects on UV–Vis absorption, demonstrating their potential in material science and pharmaceutical applications (Ermiş & Durmuş, 2020).
Biological Activities
A study by Sarkar et al. (2013) synthesized novel urea derivatives and evaluated their anthelmintic activity. The compounds exhibited significant activity against Perituma posthuma, showing promise as potential anthelmintic agents (Sarkar, Dwivedi, & Chauhan, 2013). Cabrera-Pérez et al. (2016) focused on benzothiazole-isothiourea derivatives, evaluating their antioxidant activity and protective effects in the initial phase of acetaminophen-induced hepatotoxicity, which could have implications for liver health and detoxification therapies (Cabrera-Pérez et al., 2016).
Anticancer Properties
The anticancer properties of these derivatives were explored by Esteves-Souza et al. (2006), who synthesized a series of compounds and tested their cytotoxic effects against cancer cell lines. The study highlighted their potential as chemotherapeutic agents (Esteves-Souza, Pissinate, Nascimento, Grynberg, & Echevarria, 2006). Additionally, Xie et al. (2015) synthesized 1-alkyl-3-(6-(2-methoxy-3-sulfonylaminopyridin-5-yl)benzo[d]thiazol-2-yl)urea derivatives, evaluating their antiproliferative activities and demonstrating their potential as anticancer agents with low toxicity (Xie et al., 2015).
Enzyme Inhibition and Antimicrobial Activity
The urea derivatives were also tested for their enzyme inhibition and antimicrobial activities. Mustafa, Perveen, and Khan (2014) synthesized urea derivatives and subjected them to enzyme inhibition assays, revealing their potential as therapeutic agents with enzyme modulating activities (Mustafa, Perveen, & Khan, 2014). Similarly, Tehranchian et al. (2005) synthesized a series of compounds and demonstrated their in vitro antimicrobial activity, indicating their potential use as antimicrobial agents (Tehranchian, Akbarzadeh, Fazeli, Jamalifar, & Shafiee, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS3/c1-18-8-4-5-9-10(7-8)20-13(14-9)16-12(17)15-11-3-2-6-19-11/h2-7H,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAMNVSCIBOAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
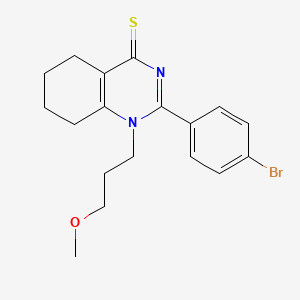
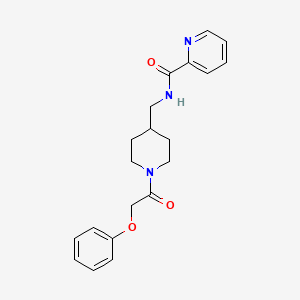
![2-[[2-(4-Chlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2601124.png)
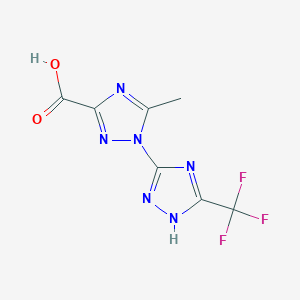
![Ethyl 4-[(4-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2601127.png)
![7-(benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2601131.png)

![2-[2-(2-chloro-5,7-dimethylquinolin-3-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2601136.png)
![8-hexyl-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2601138.png)
![2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2601139.png)
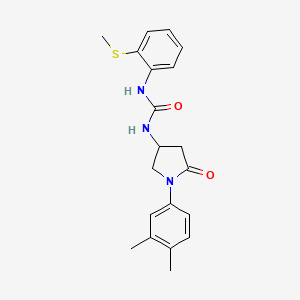
![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2601143.png)
